Stereochemistry: The Defined (3R,5S) Configuration is Key for CaSR Agonist Activity and CYP2D6 Selectivity
The target compound is a racemic mixture of a specific enantiomeric pair: rac-(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol. The foundational patent from Astellas Pharma Inc. (US 7,585,886) establishes that novel pyrrolidine derivatives characterized by an aminomethyl group substituted with an arylalkyl group exhibit potent CaSR agonistic regulatory activity. Crucially, the invention also specifies that these compounds need to achieve excellent selectivity over CYP2D6 inhibitory activity, a major source of adverse drug interactions [1]. While specific IC50 values for the core scaffold are not publicly disclosed in the primary literature, the patent's structure-activity relationship (SAR) framework implies that the (3R,5S) stereochemistry is a chosen pharmacophoric element to achieve this dual activity-selectivity profile. In contrast, a closely related analog, rel-(3R,4R)-4-(methylamino)pyrrolidin-3-ol (CAS 77898-69-2), features the amino and hydroxyl groups on adjacent carbons. This distinct spatial arrangement is known to be the foundational scaffold for a different class of molecules, such as broussonetine alkaloids, targeting entirely different biological pathways [2].
| Evidence Dimension | Stereochemical specificity for CaSR agonist/CYP2D6 selectivity profile |
|---|---|
| Target Compound Data | Racemic mixture of (3R,5S) and (3S,5R) enantiomers; defined stereochemistry at positions 3 and 5. |
| Comparator Or Baseline | rel-(3R,4R)-4-(methylamino)pyrrolidin-3-ol (CAS 77898-69-2), which has a 3,4-disubstitution pattern. |
| Quantified Difference | Qualitative targeting difference; 3,5-substituted pyrrolidines are claimed for CaSR activation [1], whereas 3,4-substituted analogs are associated with distinct biological activities like glycosidase inhibition [2]. |
| Conditions | Patent claims based on CaSR agonistic regulatory activity assays and CYP2D6 inhibition screening [1]. |
Why This Matters
For a research program targeting CaSR, procuring a compound with the correct and defined (3R,5S) stereochemistry is the foundational step for generating reproducible SAR data; a 3,4-disubstituted analog is chemically distinct and leads to a different pharmacological profile.
- [1] Astellas Pharma Inc. Pyrrolidine derivative or salt thereof. United States Patent US 7,585,886. September 8, 2009. View Source
- [2] Shibano M, et al. Studies on the Constituents of Broussonetia Species VIII. Four New Pyrrolidine Alkaloids, Broussonetines R, S, T, and V and a New Pyrroline Alkaloid, Broussonetine U, from Broussonetia kazinoki SIEB. Chem Pharm Bull. 2002. View Source
